1-(3-Chlorophenyl)-3-(2-phenylethyl)thiourea
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Overview
Description
3-(3-chlorophenyl)-1-(2-phenylethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-(2-phenylethyl)thiourea typically involves the reaction of 3-chlorophenyl isothiocyanate with 2-phenylethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-(3-chlorophenyl)-1-(2-phenylethyl)thiourea can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-(2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-1-(2-phenylethyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-1-(2-phenylethyl)urea
- 3-(3-chlorophenyl)-1-(2-phenylethyl)guanidine
- 3-(3-chlorophenyl)-1-(2-phenylethyl)carbamate
Uniqueness
3-(3-chlorophenyl)-1-(2-phenylethyl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C15H15ClN2S |
---|---|
Molecular Weight |
290.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C15H15ClN2S/c16-13-7-4-8-14(11-13)18-15(19)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,17,18,19) |
InChI Key |
JZXHNGIDUAFDLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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